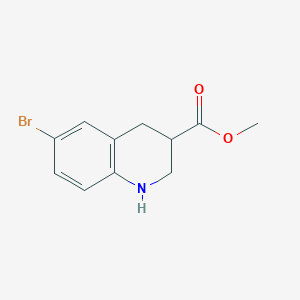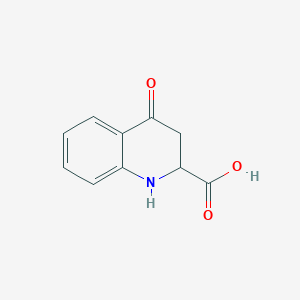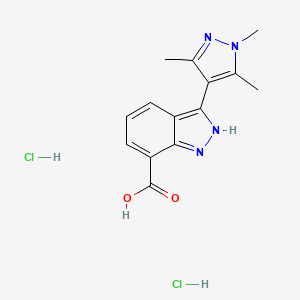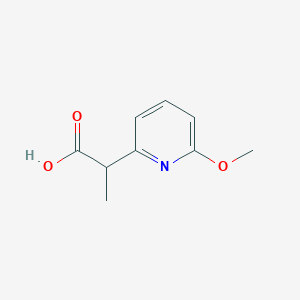
2-(6-Methoxypyridin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxypyridin-2-yl)propanoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine, featuring a methoxy group at the 6-position and a propanoic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine, which serves as the core structure.
Alkylation: The 6-methoxypyridine undergoes alkylation with a suitable alkylating agent, such as methyl iodide, to introduce the propanoic acid moiety at the 2-position.
Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to convert the alkyl group into a carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Utilizing continuous flow reactors to perform the alkylation step efficiently.
Catalytic Oxidation: Employing catalytic oxidation processes to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride for reducing the carboxylic acid group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Higher oxidation state derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(6-Methoxypyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, microbial growth, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(6-Hydroxypyridin-2-yl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(6-Chloropyridin-2-yl)propanoic acid: Contains a chlorine atom at the 6-position instead of a methoxy group.
Uniqueness
2-(6-Methoxypyridin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(6-methoxypyridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(9(11)12)7-4-3-5-8(10-7)13-2/h3-6H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEVYBJPKBWVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
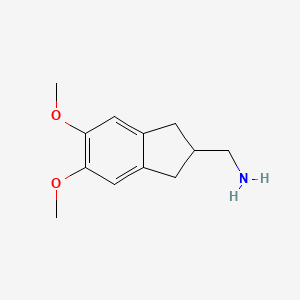
![5-fluorospiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B7966219.png)
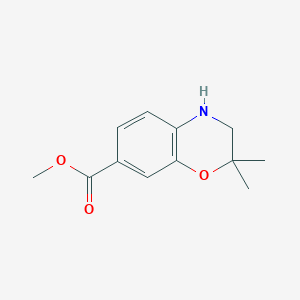
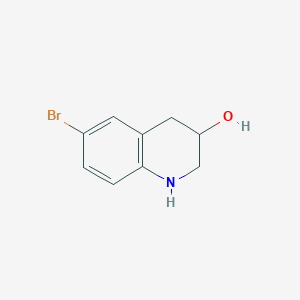
![N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B7966255.png)
![7-chlorospiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]](/img/structure/B7966260.png)
![N,N,6-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B7966264.png)
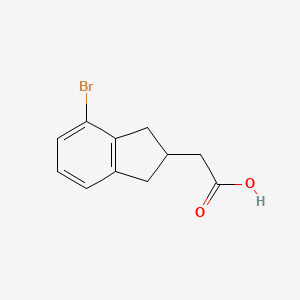
![6-methoxy-N,N-dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B7966276.png)
![6-Chloro-N,N-dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B7966284.png)
